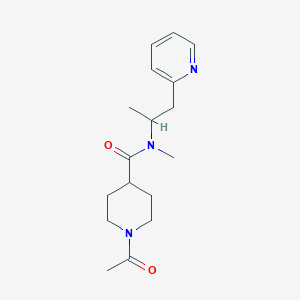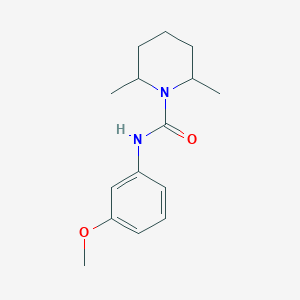
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. This compound has been widely used in scientific research due to its potential therapeutic effects on various diseases.
作用机制
The mechanism of action of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of nicotinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes, including learning, memory, and attention. 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to bind to these receptors and modulate their activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
实验室实验的优点和局限性
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for large-scale studies. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been extensively studied, and its effects on various diseases have been well-characterized. However, there are also limitations to using 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide in lab experiments. It is a synthetic compound that may not accurately represent the effects of natural compounds in the body. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has not been extensively studied in humans, so its potential therapeutic effects in humans are not well-understood.
未来方向
For research include the development of more potent and selective nicotinic acetylcholine receptor modulators, the study of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide in combination with other compounds, and more studies to understand its potential therapeutic effects in humans.
合成方法
The synthesis of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide involves the reaction of 1-methyl-2-pyridin-2-ylethylamine with acetic anhydride to form 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)amine. The resulting compound is then reacted with piperidine-4-carboxylic acid to form 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide. This synthesis method has been optimized to produce high yields of pure 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide.
科学研究应用
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain.
属性
IUPAC Name |
1-acetyl-N-methyl-N-(1-pyridin-2-ylpropan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(12-16-6-4-5-9-18-16)19(3)17(22)15-7-10-20(11-8-15)14(2)21/h4-6,9,13,15H,7-8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUONPYUEPQXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N(C)C(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-cyclopropyl-N~2~-[(2-methyl-1H-benzimidazol-5-yl)acetyl]glycinamide](/img/structure/B5294915.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5294932.png)
![5-ethyl-8-methoxy-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5294934.png)
![5-(4-fluorophenyl)-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294935.png)
![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)
![2,7-dimethyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5294945.png)

![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5294965.png)
![3-(benzylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294981.png)
![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)
![1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]](/img/structure/B5295002.png)
